molecular formula C12H7BrFNO3 B13012502 5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13012502
M. Wt: 312.09 g/mol
InChI Key: KCNBWZBMOUDPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with bromine, fluorophenyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine substitution.

    5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the fluorophenyl group.

    6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of both bromine and fluorophenyl groups in 5-Bromo-6-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid makes it unique. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7BrFNO3

Molecular Weight

312.09 g/mol

IUPAC Name

5-bromo-6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7BrFNO3/c13-8-5-7(12(17)18)11(16)15-10(8)6-3-1-2-4-9(6)14/h1-5H,(H,15,16)(H,17,18)

InChI Key

KCNBWZBMOUDPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C(=O)N2)C(=O)O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.